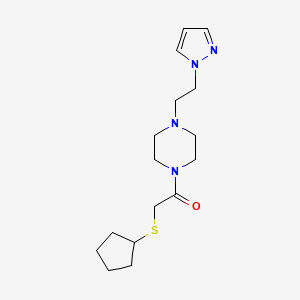
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone is a chemical entity that appears to be a derivative of piperazine, a heterocyclic organic compound. It contains a pyrazole moiety, which is a five-membered ring with two nitrogen atoms, and a cyclopentylthio group, which is a sulfur-containing five-membered ring attached to the ethanone backbone. This compound is likely to be of interest due to the biological activities associated with its structural components.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in the literature. For instance, a novel bis(pyrazole-benzofuran) hybrid possessing a piperazine linker was synthesized through a 1,3-dipolar cycloaddition reaction, which could be a similar approach to synthesizing the compound . Additionally, a microwave-assisted synthesis method was reported for a benzothiazolyl piperazine derivative, which could offer insights into a more efficient synthesis route for the compound of interest . The electrochemical synthesis of arylthiobenzazoles using a piperazine derivative as a starting material also provides a potential pathway for introducing the cyclopentylthio group .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, with the potential for various isomers. X-ray diffraction and Hirshfeld Surface Analysis (HAS) have been used to determine the crystal structure of a related compound, which could be applied to analyze the structure of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone . The piperazine ring often adopts a chair conformation, which could influence the overall molecular geometry and, consequently, the biological activity of the compound .
Chemical Reactions Analysis
Piperazine derivatives can participate in a range of chemical reactions. For example, they can act as catalysts in the synthesis of diverse functionalized compounds, such as 2-amino-3-cyano-4H-pyrans . The presence of the pyrazole and cyclopentylthio groups in the compound of interest may also allow for specific reactivity patterns, such as nucleophilic addition or substitution reactions, which could be exploited in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. The compound , with its pyrazole and cyclopentylthio groups, is likely to have unique properties that could be relevant for its potential applications. The solubility in various solvents, stability under different conditions, and reactivity with other chemical agents would be critical parameters to assess .
Biological Evaluation
Piperazine derivatives have been evaluated for their biological activities, including antimicrobial and enzyme inhibitory effects. For instance, certain piperazine-linked pyrazole derivatives have shown potent antibacterial and biofilm inhibition activities . Similarly, the compound of interest could be subjected to biological evaluation to determine its potential as a therapeutic agent. The synthesis of imidazolyl piperazine derivatives and their subsequent biological evaluation for antimicrobial activities could provide a precedent for the types of biological studies that might be relevant .
Scientific Research Applications
Antinociceptive Properties and Pain Management
A study identified a compound, structurally similar to the requested chemical, as a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain. This compound demonstrated outstanding aqueous solubility, high permeability, metabolic stability across species, and antinociceptive properties in animal models, suggesting its potential for pain management applications (Díaz et al., 2020).
Antimicrobial and Antifungal Activities
Research on compounds with similar structural features has shown significant antimicrobial and antifungal activities. A study synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which exhibited excellent antibacterial and antifungal activities, potentially offering a basis for developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antiviral Activity
Another study explored the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives. These compounds demonstrated cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, indicating their potential as antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Electrochemical Synthesis
The electrochemical synthesis of arylthiobenzazoles via oxidation of a structurally similar compound in the presence of nucleophiles has been documented. This method points to the utility of such compounds in synthetic organic chemistry, especially for the generation of new materials with potential biological applications (Amani & Nematollahi, 2012).
Neuroprotective Activities
New derivatives containing a benzylpiperazine moiety, designed from edaravone, have shown significant neuroprotective activities in cellular and animal models of cerebral ischemia. These findings highlight the potential therapeutic applications of such compounds in treating neurological conditions like ischemic stroke (Gao et al., 2022).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or studies into the compound’s properties or activities.
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4OS/c21-16(14-22-15-4-1-2-5-15)19-11-8-18(9-12-19)10-13-20-7-3-6-17-20/h3,6-7,15H,1-2,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUMFAJIMPOTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2518323.png)
![8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2518324.png)
![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)
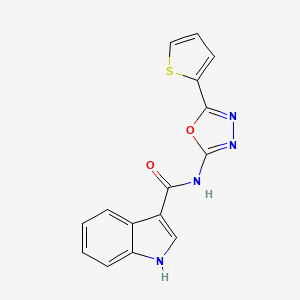
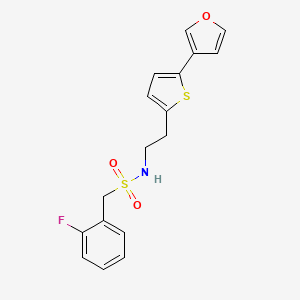
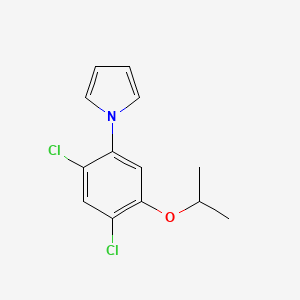
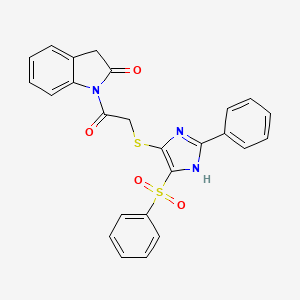
![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2518336.png)
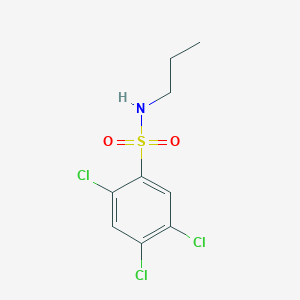
![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)
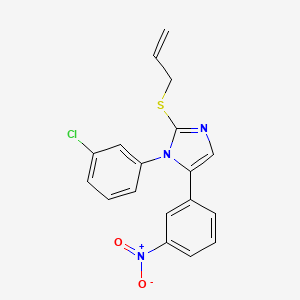
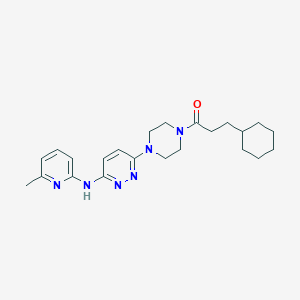
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)